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Introduction

Cyanine 7 (Cy7) is a near-infrared (NIR) fluorescent dye belonging to the cyanine family of
fluorophores.[1] As a heptamethine cyanine dye, its chemical structure, characterized by a
polymethine chain with seven carbon atoms, is responsible for its significantly red-shifted
spectral properties compared to shorter-wavelength dyes like Cy3 and Cy5.[2] This positions
Cy7 in the NIR window (approximately 700-900 nm), a spectral range highly advantageous for
biological imaging. Within this window, the absorption by endogenous molecules like
hemoglobin and water, as well as the autofluorescence of biological tissues, are at a minimum.
[2][3] Consequently, Cy7 enables imaging with deep tissue penetration and a high signal-to-
background ratio, making it an invaluable tool for a wide array of applications, including in vivo
imaging, fluorescence microscopy, and flow cytometry.[1][2]

Core Photophysical and Chemical Properties

The utility of Cy7 in biological research is fundamentally dictated by its photophysical and
chemical characteristics. These properties determine its brightness, spectral compatibility with
instrumentation, and suitability for various labeling and imaging applications.

Photophysical Properties
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The key photophysical parameters of Cy7 are summarized in the table below. These values are
crucial for selecting appropriate excitation sources and emission filters and for predicting the
dye's performance in fluorescence-based assays.

Property Value References

Maximum Excitation

~750 - 756 nm [4][5]
Wavelength (Aex)
Maximum Emission

~775 - 779 nm [4][5]
Wavelength (Aem)
Molar Extinction Coefficient (g) ~250,000 cm~—tM—1 [5][6]
Fluorescence Quantum Yield

~0.3 [4][5]
(P)
Recommended Excitation

750 nm [4]
Laser
Recommended Emission Filter 780 - 850 nm [4]

Chemical Structure and Stability

Cy7 is a synthetic dye characterized by two nitrogen atoms connected by a seven-carbon
polymethine chain.[2] This conjugated system is the basis of its long-wavelength absorption
and emission.[7] While offering significant advantages in the NIR spectrum, Cy7 exhibits
certain stability limitations. Some derivatives, particularly tandem dyes, can have limited
photostability and may degrade upon exposure to light, heat, or certain chemical fixatives.[2]
This can result in signal loss or, in the case of tandem dyes, spectral spillover. Additionally, like
other cyanine dyes, Cy7 can be prone to aggregation in agueous solutions, which may lead to
fluorescence quenching.[2] Proper storage in a cold (-20 °C) and dark environment is
recommended to maintain its stability.[7]

Key Applications and Experimental Protocols

The unique spectral properties of Cy7 make it a versatile tool for numerous applications in
biological research and drug development. Detailed protocols for some of the most common
applications are provided below.
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Antibody and Protein Labeling

Cy7 is frequently used to label proteins, most notably antibodies, for use in a variety of
immunoassays. The most common reactive form of Cy7 for this purpose is the N-
hydroxysuccinimide (NHS) ester, which efficiently reacts with primary amines on the protein to
form stable covalent bonds.[6]

This protocol provides a general guideline for labeling antibodies with Cy7 NHS ester.[4][6]
Materials:

o Purified antibody (1-2 mg/mL in an amine-free buffer, e.g., PBS)

e Cy7 NHS ester

e Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

e Size-exclusion chromatography column (e.g., Sephadex G-25)

o Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

o Storage buffer: PBS with 0.1% BSA and 0.02% sodium azide

Procedure:

o Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it
must be dialyzed against the conjugation buffer overnight at 4°C.[4]

o Cy7 NHS Ester Preparation: Immediately before use, dissolve the Cy7 NHS ester in a small
amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[4]

o Conjugation Reaction:
o Bring the antibody solution to room temperature.

o Slowly add a 10- to 20-fold molar excess of the dissolved Cy7 NHS ester to the antibody
solution while gently vortexing.[4]
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o Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with
continuous gentle mixing.[4]

o Purification:

o Separate the Cy7-conjugated antibody from the unconjugated dye using a size-exclusion
chromatography column pre-equilibrated with the storage buffer.[4]

o The first colored fraction to elute will contain the labeled antibody.[6]

o Characterization (Optional): The degree of labeling (DOL), which is the average number of
dye molecules per antibody, can be determined by measuring the absorbance of the
conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).[4][6]

o Storage: Store the purified Cy7-conjugated antibody at 4°C in the dark. For long-term
storage, glycerol can be added to a final concentration of 50%, and the antibody can be
stored at -20°C.[4][6]

Preparation

Cy7 NHS Ester in DMSO/DMF Cormjugation Purification & Storage
Incubate 1-2h at RT (dark) (Size-Exclusion Chromatography)—b(Store at 4°C or -20"0)

Purified Antibody in Amine-Free Buffer

Click to download full resolution via product page

Workflow for Cy7 NHS Ester Antibody Labeling.

Immunofluorescence and Cellular Imaging

Cy7-conjugated antibodies are widely used in immunofluorescence (IF) and
immunocytochemistry (ICC) to visualize the localization of specific proteins within fixed and
permeabilized cells.
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This protocol outlines a general procedure for staining cells with a Cy7-conjugated antibody.[4]
Materials:

Cells grown on coverslips or in imaging-compatible plates

Phosphate-buffered saline (PBS)

Fixation solution: 4% paraformaldehyde (PFA) in PBS

Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS (for intracellular targets)
Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS
Cy7-conjugated primary or secondary antibody

Antifade mounting medium

Procedure:

Cell Preparation: Wash the cells three times with PBS.[4]

Fixation: Incubate the cells with 4% PFA for 15-20 minutes at room temperature.[4]
Washing: Wash the cells three times with PBS for 5 minutes each.[4]

Permeabilization (for intracellular targets): Incubate the cells with permeabilization buffer for
10-15 minutes at room temperature.[4]

Blocking: Incubate the cells with blocking buffer for 30-60 minutes at room temperature to
reduce non-specific antibody binding.[4]

Antibody Staining:
o Dilute the Cy7-conjugated antibody to its optimal concentration in the blocking buffer.

o Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight
at 4°C in a humidified chamber, protected from light.[4]
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e Washing: Wash the cells three times with PBS for 5 minutes each.[4]

e Mounting: Invert the coverslip onto a drop of antifade mounting medium on a microscope
slide.[4]

¢ Imaging: Image the slides using a fluorescence microscope equipped with the appropriate
filters for Cy7 (Excitation: ~750 nm, Emission: ~780-850 nm).[4]

In Vivo Imaging

The most significant application of Cy7 is in in vivo imaging due to its deep tissue penetration
and high signal-to-background ratio.[2] Cy7-labeled probes, such as antibodies or
nanoparticles, can be used to track biological processes in living animals.

This protocol provides a general guideline for imaging tumors in mice using a Cy7-labeled
probe.[8]

Materials:

Mice bearing tumors

Cy7-labeled targeting probe (e.g., antibody)

Sterile PBS

Anesthesia (e.g., isoflurane)

In vivo imaging system
Procedure:

o Animal Preparation: Anesthetize the mouse using an induction chamber with isoflurane. It is
recommended to feed the mice a low-fluorescence diet for at least one week prior to imaging
to reduce autofluorescence.[8]

e Probe Administration: Dilute the Cy7-labeled probe to the desired concentration in sterile
PBS. Atypical dose is 1-2 nmol per mouse, administered via intravenous (i.v.) tail vein
injection in a volume of 100-200 pL.[8]
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¢ Image Acquisition:

o Acquire a baseline image before injecting the probe to assess background
autofluorescence.[8]

o Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to
determine the optimal imaging window.[8]

o Use an excitation filter around 745 nm and an emission filter around 780 nm.[8]

o Data Analysis: Analyze the images to quantify the fluorescence intensity in the tumor and
other organs over time.

Preparation
Anesthetize Mouse . .
(Low-Fluorescence Diet) Dilute Cy7-Labeled Probe in PBS

Imaging

Acquire Baseline Image
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Workflow for In Vivo Imaging with a Cy7-Labeled Probe.

Advantages of Near-Infrared (NIR) Fluorescence

The use of fluorophores that excite and emit in the NIR spectrum, such as Cy7, offers several
distinct advantages for biological imaging, particularly for in vivo studies.

Underlying Reasons

Near-Infrared (NIR) Window
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Key Advantages of Near-Infrared Fluorescence Imaging.

Conclusion

Cy7 is a powerful and versatile NIR fluorescent dye that has become an indispensable tool in
modern biological and biomedical research. Its ability to operate within the NIR window
provides a critical advantage for overcoming the challenges of tissue autofluorescence and
light scattering, enabling high-sensitivity imaging deep within biological tissues. While
considerations regarding its photostability are important for experimental design, the
continuous development of more robust Cy7 derivatives ensures its ongoing relevance as a
cornerstone of high-sensitivity bio-imaging. This guide provides a comprehensive overview of
the fundamental characteristics of Cy7, along with detailed protocols for its key applications, to
aid researchers, scientists, and drug development professionals in harnessing the full potential
of this valuable fluorescent probe.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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